N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and a benzo[d][1,3]dioxole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple heterocyclic rings in its structure suggests that it may exhibit diverse biological activities and chemical reactivity.
Mechanism of Action
Target of Action
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex compound with potential biological activity. Thiophene-based compounds, which this compound is a part of, have been studied extensively and are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities .
Mode of Action
It is known that thiophene-based compounds can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene-based compounds are known to interact with various biochemical pathways, leading to a variety of downstream effects .
Result of Action
Thiophene-based compounds are known to exhibit a variety of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the benzo[d][1,3]dioxole moiety.
Synthesis of Thiophene Intermediate: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Synthesis of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Coupling Reaction: The thiophene and pyrazole intermediates are then coupled using a suitable linker, such as an ethyl group, under basic conditions.
Introduction of Benzo[d][1,3]dioxole Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines .
Scientific Research Applications
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound’s heterocyclic structure makes it a potential candidate for drug development, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound can be used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Biological Research: It can be used as a probe to study various biological pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide share structural similarities with the thiophene ring.
Pyrazole Derivatives: Compounds such as 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole have similar pyrazole rings.
Benzo[d][1,3]dioxole Derivatives: Compounds like piperonyl butoxide contain the benzo[d][1,3]dioxole moiety.
Uniqueness
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the combination of its three heterocyclic rings, which confer a distinct set of chemical and biological properties.
Biological Activity
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound characterized by its unique structural components, which include a thiophene ring, a pyrazole moiety, and a benzo[d][1,3]dioxole structure. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure
The compound can be represented as follows:
Its structure features:
- Thiophene Ring : Known for its aromatic properties and biological activity.
- Pyrazole Ring : Associated with various pharmacological effects, including anti-inflammatory and anticancer activities.
- Benzo[d][1,3]dioxole : This moiety contributes to the compound's stability and reactivity.
Biological Activity Overview
Research into the biological activity of this compound suggests several potential therapeutic applications:
1. Anticancer Activity
Studies have indicated that compounds containing pyrazole and thiophene rings exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death.
2. Anti-inflammatory Properties
The compound's structure suggests it may interact with inflammatory pathways. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory cytokines.
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 : Anticancer Activity of Pyrazole Derivatives | Demonstrated that pyrazole derivatives significantly inhibited the growth of breast cancer cells with IC50 values in the micromolar range. |
Study 2 : Anti-inflammatory Mechanisms | Found that compounds similar to this compound reduced IL-6 and TNF-alpha levels in vitro. |
Study 3 : Antimicrobial Evaluation | Reported moderate antimicrobial activity against Gram-positive bacteria, suggesting potential for further development as an antimicrobial agent. |
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : Binding to active sites of enzymes involved in cancer progression or inflammation.
- Receptor Modulation : Acting as an agonist or antagonist at specific receptors related to pain and inflammation.
Properties
IUPAC Name |
N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-17(12-1-2-15-16(9-12)23-11-22-15)18-5-7-20-6-3-14(19-20)13-4-8-24-10-13/h1-4,6,8-10H,5,7,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRCHIACLNAQPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=CC(=N3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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